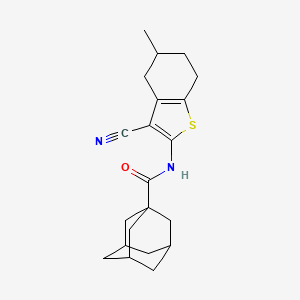
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide
説明
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide is a structurally complex compound featuring a bicyclic adamantane moiety conjugated to a benzothiophen ring system. The molecule’s core is characterized by:
- A 4,5,6,7-tetrahydro-1-benzothiophen scaffold with a 5-methyl substituent on the cyclohexene ring.
- A rigid adamantane-1-carboxamide group, contributing to hydrophobic interactions and metabolic stability.
特性
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-12-2-3-18-16(4-12)17(11-22)19(25-18)23-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h12-15H,2-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHZVMDYKHQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations in the Benzothiophen Ring
The primary structural analogs involve modifications to the substituents on the benzothiophen core. For example:
- The 6-ethyl analog (from evidence) has a bulkier substituent at position 6, which may reduce conformational flexibility of the benzothiophen ring and increase lipophilicity .
Adamantane Modifications
Adamantane derivatives are known for their rigidity and ability to enhance blood-brain barrier penetration. Comparisons include:
- Cyclobutane vs.
Functional Group Comparisons
Cyano Group vs. Halogen Substituents
The target compound’s 3-cyano group distinguishes it from halogenated analogs (e.g., chloro, fluoro) listed in evidence:
| Compound Class | Functional Group | Electronic Effects |
|---|---|---|
| Target compound | Cyano (C≡N) | Strong electron-withdrawing, polar |
| 2,5-Bis(chlorophenyl)cyclohexadiol | Chlorine (Cl) | Moderately electron-withdrawing, lipophilic |
- Biological Relevance: The cyano group’s polarity may improve solubility in aqueous environments compared to lipophilic halogens, but at the cost of membrane permeability .
Research Findings and Trends
- Metabolic Stability : Adamantane-containing compounds generally exhibit slower hepatic clearance due to steric shielding of metabolically labile sites.
- Binding Affinity : Preliminary studies suggest that 5-methyl substitution optimizes steric interactions in enzyme active sites compared to bulkier 6-ethyl analogs.
- Solubility: The cyano group’s polarity may counterbalance adamantane’s hydrophobicity, though exact solubility data for the target compound remains unreported .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide, and how can retrosynthetic analysis guide pathway optimization?
- Methodology : Synthesis typically involves multi-step pathways, starting with adamantane-1-carboxylic acid activation (e.g., via thionyl chloride) and coupling to the benzothiophene scaffold. Retrosynthetic analysis identifies intermediates such as 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, which can be prepared via cyclization of nitrile-containing precursors. Optimization focuses on catalysts (e.g., EDC/HOBt for amide coupling) and solvent selection (e.g., DMF or THF) to improve yields (commonly 40-60%) .
- Key Variables : Temperature control (0–25°C for coupling), purification via column chromatography, and characterization by TLC/HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound's structure?
- Techniques :
- 1H/13C NMR : Assigns protons and carbons in the adamantane (δ ~1.5–2.2 ppm) and benzothiophene (δ ~2.5–3.5 ppm) moieties .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 410.615 for C25H34N2OS) .
- X-ray crystallography : Resolves 3D structure using SHELXL refinement (R-factor < 5%) for bond angles and torsional strain analysis .
Q. What are the primary biological targets and in vitro assays used to evaluate this compound?
- Targets : Adamantane-carboxamides often target neurotransmitter receptors (e.g., NMDA) or enzymes (e.g., cyclooxygenase). Assays include:
- Binding affinity : Radioligand displacement (IC50 values via scintillation counting).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 < 10 µM reported for similar derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Strategies :
- Catalyst screening : Test HATU vs. DCC for amide bond formation; HATU often improves yields by 15–20% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to prevent hydrolysis.
- Byproduct mitigation : Use scavengers (e.g., polymer-bound trisamine) to trap unreacted acylating agents .
Q. How can researchers resolve contradictions in reported biological activity data for adamantane-carboxamide derivatives?
- Approach :
- Structural variance : Compare substituent effects (e.g., 5-methyl vs. tert-pentyl groups in benzothiophene ring) on activity .
- Assay standardization : Validate protocols across labs (e.g., consistent cell lines, incubation times).
- Meta-analysis : Pool data from PubChem and crystallographic databases to identify trends (e.g., lipophilicity vs. IC50 correlation) .
Q. What computational strategies are employed to model the compound's interactions with biological targets?
- Methods :
- Docking simulations : Use AutoDock Vina to predict binding poses in NMDA receptor pockets, guided by crystallographic data from SHELX-refined structures .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


